molecular formula C17H26N2O3S B4778496 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

Cat. No.: B4778496
M. Wt: 338.5 g/mol
InChI Key: ZZAADVSBOAODKO-UHFFFAOYSA-N
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Description

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide is a compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their diverse biological activities, including antibacterial, anticonvulsant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide typically involves the reaction of 4-sulfamoylbenzenamine with cyclohexanecarboxylic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide stands out due to its specific structural features, such as the butyl group and the cyclohexane ring, which can influence its biological activity and chemical reactivity. These structural elements can enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

4-butyl-N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAADVSBOAODKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
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4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
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4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
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4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
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4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
Reactant of Route 6
4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide

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